molecular formula C22H24N2O4 B11977520 4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide CAS No. 307953-18-0

4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide

Katalognummer: B11977520
CAS-Nummer: 307953-18-0
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: FHQITKDTJFHFCK-XSFVSMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a phenyl group, along with a tetrahydrofuran moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the methoxy and phenyl groups. The tetrahydrofuran moiety is then attached through a series of condensation and substitution reactions. Common reagents used in these reactions include methoxybenzoyl chloride, phenylacetic acid, and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Catalysts and solvents are selected to facilitate the reactions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-N-(3-oxo-1-phenylprop-1-en-2-yl)benzamide: Lacks the tetrahydrofuran moiety.

    N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide: Lacks the methoxy group.

Uniqueness

4-Methoxy-N-(3-oxo-1-phenyl-3-(((tetrahydrofuran-2-yl)methyl)amino)prop-1-en-2-yl)benzamide is unique due to the presence of both the methoxy group and the tetrahydrofuran moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

307953-18-0

Molekularformel

C22H24N2O4

Molekulargewicht

380.4 g/mol

IUPAC-Name

4-methoxy-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H24N2O4/c1-27-18-11-9-17(10-12-18)21(25)24-20(14-16-6-3-2-4-7-16)22(26)23-15-19-8-5-13-28-19/h2-4,6-7,9-12,14,19H,5,8,13,15H2,1H3,(H,23,26)(H,24,25)/b20-14+

InChI-Schlüssel

FHQITKDTJFHFCK-XSFVSMFZSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3CCCO3

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.